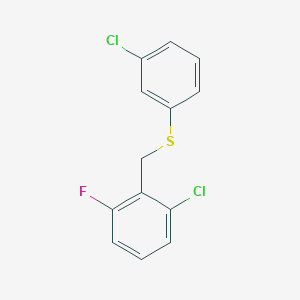

(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane

Description

“(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane” is a sulfur-containing aromatic compound characterized by a benzyl sulfide core substituted with halogen atoms at specific positions. The structure comprises a 2-chloro-6-fluorobenzyl group linked via a sulfur atom to a 3-chlorophenyl ring.

Properties

IUPAC Name |

1-chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FS/c14-9-3-1-4-10(7-9)17-8-11-12(15)5-2-6-13(11)16/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEVIPAZZAPXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)SCC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the chlorine, fluorine, and sulfanylmethyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired substitutions and additions occur efficiently.

Industrial production methods for this compound may involve large-scale chemical reactions in controlled environments to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process.

Chemical Reactions Analysis

(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents used.

Addition Reactions: The benzene ring can undergo addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

One of the primary applications of (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane lies in its anticancer activities. Research has indicated that compounds with similar structural characteristics can selectively inhibit the proliferation of tumor cells while inducing apoptosis, particularly in breast and prostate cancer cells.

Case Study: Styryl Sulfone Compounds

A patent describes a class of styryl sulfone compounds that includes derivatives structurally related to (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane. These compounds have been shown to:

- Inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and LnCaP (prostate cancer) cells.

- Induce apoptosis through mechanisms involving the activation of specific signaling pathways such as JNK and ERK-2 phosphorylation, which are crucial for cell cycle regulation and apoptosis induction .

Anti-inflammatory Applications

Another significant application of (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane is its potential as an anti-inflammatory agent. Compounds that contain similar sulfane moieties have been investigated for their ability to reduce inflammation without the severe side effects associated with traditional glucocorticoids.

Research Findings

Studies have indicated that certain derivatives can exhibit anti-inflammatory activity comparable to glucocorticoids but with a better safety profile. This suggests that (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane could be developed as a therapeutic agent for chronic inflammatory diseases .

Role in Drug Synthesis

The compound also serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to participate in reactions that yield complex molecules used in medicinal chemistry.

Synthesis Pathways

Research has documented methods for synthesizing (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane through various organic reactions, including:

- Knoevenagel Condensation : This method involves the reaction of aromatic aldehydes with active methylene compounds, which can lead to the formation of sulfones like (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane .

- Cross-Coupling Reactions : Utilizing techniques such as Suzuki-Miyaura cross-coupling can facilitate the construction of complex molecular architectures featuring this compound .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the provided evidence:

Structural and Electronic Differences

- Substituent Position : The 3-chlorophenyl group in the target compound introduces meta-substitution effects, which may alter π-π stacking interactions compared to the para-substituted 4-chlorophenyl analog .

- Steric Effects : Bulkier substituents (e.g., trifluoromethyl in ) increase steric hindrance, impacting binding affinities in catalytic or receptor-based systems .

Research Findings and Data Gaps

- Data Limitations: Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the evidence.

- Theoretical Predictions : Computational modeling could elucidate the impact of meta-chloro substitution on electronic properties (e.g., Hammett constants) and reactivity.

Biological Activity

(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfane group, which is known to influence its biological activity. The presence of chlorine and fluorine substituents can enhance lipophilicity and alter the interaction with biological targets, potentially increasing its efficacy.

The biological activity of (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane is primarily linked to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit various enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in tumor cells while sparing normal cells, suggesting a selective cytotoxic effect .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in tumor cells | |

| Enzyme Inhibition | Inhibits specific kinases involved in cancer pathways | |

| Cytotoxicity | Selectively toxic to cancer cells |

Case Studies and Research Findings

- Anticancer Properties : A study demonstrated that similar sulfone compounds effectively inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (LnCaP) cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis .

- Signal Transduction Pathways : Research indicates that (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane may modulate key signaling pathways such as the MAPK pathway, which is crucial for cell growth and survival. Compounds with similar structures have been shown to affect the phosphorylation status of proteins involved in these pathways, leading to altered cellular responses .

- Selectivity for Tumor Cells : Investigations into the selectivity of this compound revealed that it preferentially targets malignant cells over normal cells, suggesting a potential therapeutic window for cancer treatment .

Q & A

Q. What are the common synthetic routes for (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane, and what key intermediates are involved?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key intermediate is 2-chloro-6-fluorobenzyl chloride , which can be prepared by chlorination of 2-chloro-6-fluorotoluene under UV illumination . This intermediate is then reacted with 3-chlorothiophenol or a sulfane precursor in basic conditions (e.g., K₂CO₃ in DMF) to form the sulfane bond. Alternative routes involve Lawesson’s reagent for thiolation steps, as seen in analogous sulfane syntheses . Purity is ensured via column chromatography, and intermediates are characterized by and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): (400 MHz, CDCl₃) resolves aromatic protons and coupling patterns, with characteristic shifts for chloro/fluorobenzyl groups (e.g., δ = 5.21 ppm for benzyl protons) .

- X-ray Diffraction: Single-crystal X-ray analysis confirms molecular geometry. Software like SHELXL refines structures, resolving challenges like disorder or twinning in halogenated aromatics .

- Mass Spectrometry: High-resolution MS (e.g., m/z = 259.013 for thioimidazolidinone derivatives) verifies molecular weight and reaction progress .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural elucidation?

Discrepancies in crystallographic data (e.g., poor refinement statistics or unresolved electron density) are mitigated by:

- Iterative refinement using SHELXL , adjusting thermal parameters and occupancy for disordered atoms .

- Hirshfeld surface analysis (via Crystal Explorer 17) to identify stabilizing interactions (e.g., C...Cl, N...H), which guide model adjustments .

- Validation tools like PLATON to check for missed symmetry or hydrogen bonding .

Q. What methodologies are recommended for analyzing thermokinetic stability and decomposition pathways?

- Differential Scanning Calorimetry (DSC): Measures exothermic decomposition onset (e.g., ~200–300°C for similar chlorophenyl derivatives) .

- Thermogravimetric Analysis (TGA): Quantifies mass loss during decomposition, identifying volatile byproducts like 3-chlorophenyl radicals .

- Theoretical Modeling: Software like EXPLO5 V6.03 calculates detonation velocity () and pressure () based on heat of formation and crystal density .

Q. How can sulfane sulfur groups in the compound be quantitatively detected in biological systems?

- Cyanolysis Assay: Reacts sulfane sulfur with cyanide under basic conditions (pH 8.5–10), forming thiocyanate (SCN⁻) quantified via UV-Vis at 460 nm .

- Fluorescent Probes: Probes like SSP2 undergo sulfane-mediated cyclization, enabling real-time, non-destructive detection in cells with fluorescence microscopy .

- Reduction to H₂S: Treatment with DTT converts sulfane sulfur to H₂S, measured via HPLC or monobromobimane trapping .

Q. How should researchers resolve contradictions in synthetic yields or analytical data across studies?

- Replication with Controlled Variables: Standardize reaction conditions (solvent purity, temperature) to isolate yield discrepancies .

- Cross-Validation with Multiple Techniques: Confirm product identity using complementary methods (e.g., NMR + HRMS + IR) .

- Meta-Analysis of Literature: Compare synthetic protocols for overlooked factors (e.g., inert atmosphere for air-sensitive intermediates) .

Methodological Considerations

- Synthetic Optimization: Use anhydrous dioxane or THF for thiolation steps to minimize hydrolysis .

- Safety Protocols: Handle chlorinated intermediates in fume hoods; PAC-1 (2.1 mg/m³) guidelines apply for airborne exposure .

- Data Reproducibility: Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.